molecular formula C25H50N4O11 B611229 t-boc-N-amido-PEG9-azide CAS No. 2112731-50-5

t-boc-N-amido-PEG9-azide

Cat. No.: B611229
CAS No.: 2112731-50-5
M. Wt: 582.69
InChI Key: CKIKYHBSXHEGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-boc-N-amido-PEG9-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable reagent in various chemical and biological applications. The azide group is reactive with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-boc-N-amido-PEG9-azide typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated amine.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions to yield the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-boc-N-amido-PEG9-azide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-boc-N-amido-PEG9-azide has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.

    Medicine: Utilized in the development of drug delivery systems and therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of t-boc-N-amido-PEG9-azide involves:

Comparison with Similar Compounds

Similar Compounds

    t-boc-N-amido-PEG9-amine: Contains an amino group and a Boc-protected amino group, but lacks the azide group.

    t-boc-aminooxy-PEG9-azide: Contains an aminooxy group instead of an amido group.

    t-boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of an azide group

Uniqueness

t-boc-N-amido-PEG9-azide is unique due to its combination of an azide group and a Boc-protected amino group, which allows for versatile applications in Click Chemistry and bioconjugation techniques .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKYHBSXHEGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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